molecular formula C12H20N2O2 B14288328 2,4(1H,3H)-Pyrimidinedione, 1-octyl- CAS No. 127566-61-4

2,4(1H,3H)-Pyrimidinedione, 1-octyl-

Cat. No.: B14288328
CAS No.: 127566-61-4
M. Wt: 224.30 g/mol
InChI Key: ZWGBYCOQQBIPLB-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-octyl- is a derivative of pyrimidinedione, a heterocyclic compound containing nitrogen atoms in its ring structure This compound is characterized by the presence of an octyl group attached to the nitrogen atom at the 1-position of the pyrimidinedione ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-octyl- typically involves the reaction of pyrimidinedione with an octylating agent under basic conditions. One common method is the alkylation of pyrimidinedione using octyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of 2,4(1H,3H)-Pyrimidinedione, 1-octyl- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions: 2,4(1H,3H)-Pyrimidinedione, 1-octyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyrimidinedione ring to dihydropyrimidine derivatives.

    Substitution: The octyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: N-oxides of 2,4(1H,3H)-Pyrimidinedione, 1-octyl-.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various alkyl or aryl-substituted pyrimidinedione derivatives.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 1-octyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-octyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

  • 2,4(1H,3H)-Pyrimidinedione, 1-methyl-
  • 2,4(1H,3H)-Pyrimidinedione, 1-ethyl-
  • 2,4(1H,3H)-Pyrimidinedione, 1-butyl-

Comparison: 2,4(1H,3H)-Pyrimidinedione, 1-octyl- is unique due to the presence of the longer octyl chain, which can influence its lipophilicity, membrane permeability, and overall biological activity. Compared to shorter alkyl derivatives, the octyl group may enhance the compound’s ability to interact with hydrophobic regions of biological targets, potentially leading to improved efficacy in certain applications.

Properties

CAS No.

127566-61-4

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

1-octylpyrimidine-2,4-dione

InChI

InChI=1S/C12H20N2O2/c1-2-3-4-5-6-7-9-14-10-8-11(15)13-12(14)16/h8,10H,2-7,9H2,1H3,(H,13,15,16)

InChI Key

ZWGBYCOQQBIPLB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN1C=CC(=O)NC1=O

Origin of Product

United States

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